molecular formula C11H11N3O3 B14011758 (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine

Katalognummer: B14011758
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: MZDYGALMEXUIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine typically involves the reaction of a pyrazole derivative with glycine under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The temperature and pH of the reaction mixture are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, and may include steps such as crystallization and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl group or other substituents on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)alanine
  • (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)valine

Uniqueness

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine is unique due to its specific combination of a pyrazole ring, phenyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

2-[(5-oxo-1-phenylpyrazolidin-3-ylidene)amino]acetic acid

InChI

InChI=1S/C11H11N3O3/c15-10-6-9(12-7-11(16)17)13-14(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,16,17)

InChI-Schlüssel

MZDYGALMEXUIPA-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NCC(=O)O)NN(C1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.